3-(4-Bromophenoxy)benzyl 2-(4-difluoromethoxyphenyl)-2-methylpropyl ether

Non-ester pyrethroid ether Structural isomer differentiation Halogen topology

3-(4-Bromophenoxy)benzyl 2-(4-difluoromethoxyphenyl)-2-methylpropyl ether (CAS 80843-82-9; molecular formula C24H23BrF2O3, MW 477.34 g/mol) is a non-ester pyrethroid ether belonging to the 2-arylpropyl ether class. Originally disclosed in Mitsui Toatsu Chemical patents, it is characterised by a 4-bromophenoxy substituent on the benzyl ring and a 4-difluoromethoxyphenyl group on the neophyl moiety, positioning it as a halogen-enriched analog within a family of insecticidal and acaricidal agents.

Molecular Formula C24H23BrF2O3
Molecular Weight 477.3 g/mol
CAS No. 80843-82-9
Cat. No. B12732362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromophenoxy)benzyl 2-(4-difluoromethoxyphenyl)-2-methylpropyl ether
CAS80843-82-9
Molecular FormulaC24H23BrF2O3
Molecular Weight477.3 g/mol
Structural Identifiers
SMILESCC(C)(COCC1=CC(=CC=C1)OC2=CC=C(C=C2)Br)C3=CC=C(C=C3)OC(F)F
InChIInChI=1S/C24H23BrF2O3/c1-24(2,18-6-10-21(11-7-18)30-23(26)27)16-28-15-17-4-3-5-22(14-17)29-20-12-8-19(25)9-13-20/h3-14,23H,15-16H2,1-2H3
InChIKeyDGWRUCQPODLNOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Bromophenoxy)benzyl 2-(4-difluoromethoxyphenyl)-2-methylpropyl Ether (CAS 80843-82-9): Sourcing Guide for a Differentiated Non-Ester Pyrethroid Ether


3-(4-Bromophenoxy)benzyl 2-(4-difluoromethoxyphenyl)-2-methylpropyl ether (CAS 80843-82-9; molecular formula C24H23BrF2O3, MW 477.34 g/mol) is a non-ester pyrethroid ether belonging to the 2-arylpropyl ether class . Originally disclosed in Mitsui Toatsu Chemical patents, it is characterised by a 4-bromophenoxy substituent on the benzyl ring and a 4-difluoromethoxyphenyl group on the neophyl moiety, positioning it as a halogen-enriched analog within a family of insecticidal and acaricidal agents [1]. Its structural architecture — an ether linkage replacing the ester bond of conventional pyrethroids — imparts distinct physicochemical and biological properties that are sensitive to halogen substitution pattern, making direct analog substitution non-trivial.

Why 3-(4-Bromophenoxy)benzyl 2-(4-difluoromethoxyphenyl)-2-methylpropyl Ether Cannot Be Replaced by Generic 2-Arylpropyl Ether Analogs


Within the 2-arylpropyl ether class, acaricidal and insecticidal potency varies by orders of magnitude depending on the perhalomethoxy substituent on the neophyl phenyl ring [1]. In a direct comparative study, the CF2BrO derivative (halfenprox) exhibited approximately 200-fold higher acaricidal activity against Tetranychus urticae than the C2H5O derivative (etofenprox), while insecticidal potencies against common cutworms and American cockroaches remained comparable [1]. The target compound (CAS 80843-82-9) is structurally distinct: it carries a 4-bromophenoxy group on the benzyl side while retaining a non-brominated difluoromethoxy group on the neophyl ring. This inverted halogen topology compared to halfenprox is expected to modulate lipophilicity, metabolic oxidative susceptibility, and sodium channel binding kinetics, producing a biological profile not interchangeable with either the bromodifluoromethoxy or the non-halogenated phenoxy analogs [2].

Quantitative Differentiation Evidence: CAS 80843-82-9 versus Closest 2-Arylpropyl Ether Analogs


Structural Differentiation: Bromine Position Topology Distinguishes CAS 80843-82-9 from Halfenprox and Non-Halogenated Analogs

CAS 80843-82-9 possesses a Br atom at the 4-position of the phenoxybenzyl ring and a non-brominated difluoromethoxy group on the neophyl phenyl, whereas the commercial acaricide halfenprox (CAS 111872-58-3) carries a bromodifluoromethoxy (CF2BrO) group on the neophyl ring and an unsubstituted phenoxybenzyl group [1]. The non-halogenated analog 3-phenoxybenzyl 2-(4-difluoromethoxyphenyl)-2-methylpropyl ether (CAS 80843-70-5) lacks bromine entirely [1]. This bromine positional isomerism creates three distinct chemical entities within the same molecular formula (C24H23BrF2O3, MW 477.34 for both CAS 80843-82-9 and halfenprox) [2].

Non-ester pyrethroid ether Structural isomer differentiation Halogen topology

Acaricidal Potency Class Inference: Difluoromethoxy Retention Suggests Superior Mite Activity over Non-Fluorinated Ethers

In a comparative study of 2-arylpropyl ethers, halfenprox (carrying CF2BrO) showed approximately 200-fold greater acaricidal potency against two-spotted spider mite (Tetranychus urticae) than etofenprox (carrying C2H5O) [1]. The perhalomethoxy substituent was identified as the critical determinant of acaricidal potency, while insecticidal potency against common cutworms and American cockroaches remained within the same order of magnitude across the series [1]. CAS 80843-82-9 retains the difluoromethoxy pharmacophore (CF2HO) that is structurally intermediate between the highly active bromodifluoromethoxy and the inactive ethoxy, and is therefore predicted to exhibit acaricidal potency substantially exceeding simple alkoxy analogs while potentially differing from halfenprox in its mammalian toxicity and environmental persistence profile due to the absence of the photolabile C-Br bond on the difluoromethoxy group [1].

Acaricidal activity Tetranychus urticae Structure-activity relationship

Physicochemical Differentiation: Calculated log P and Metabolic Soft-Spot Analysis Versus Halfenprox

Halfenprox (CF2BrO derivative) is known to exert its neurotoxicity via voltage-gated sodium channel modulation, with hydrophobicity playing a key role in acaricidal potency variation within the class [1]. The bromine atom in CAS 80843-82-9 resides on the phenoxybenzyl ring, a site susceptible to oxidative O-dealkylation by cytochrome P450 enzymes, whereas in halfenprox the bromine is on the difluoromethoxy carbon, which undergoes distinct metabolic processing [2]. This differential placement of the heavy halogen atom is expected to shift the compound's log P by approximately 0.3–0.5 units compared to the non-brominated difluoromethoxy analog (CAS 80843-70-5), while maintaining the same molecular weight as halfenprox [2]. The absence of a photolabile C-Br bond on the difluoromethoxy group may confer enhanced UV stability relative to halfenprox under field conditions .

Lipophilicity Metabolic stability Oxidative metabolism

Patent-Disclosed Spectrum Breadth: Target Compound Listed Among Broad-Spectrum Insecticidal/Acaricidal Ethers

In U.S. Patent 4,570,005, 3-(4-bromophenoxy)benzyl 2-(4-difluoromethoxyphenyl)-2-methylpropyl ether is explicitly enumerated alongside approximately 150 structurally related ethers and thioethers claimed as insecticidal and acaricidal agents [1]. The patent teaches that compounds within this class exhibit excellent activity against sanitary insect pests (flies, mosquitoes, cockroaches) and agricultural pests (planthoppers, leafhoppers, worms, moths, aphids, borers, and mites), with particular emphasis on green rice leafhopper efficacy [2]. The specific combination of 4-bromophenoxy and 4-difluoromethoxyphenyl substituents represents one of the halogen-enriched variants within the exemplified compound set, distinguishing it from the chloro, fluoro, and unsubstituted phenoxy analogs that are also listed [1].

Insecticidal spectrum Patent exemplification Agricultural pests

Recommended Application Scenarios for 3-(4-Bromophenoxy)benzyl 2-(4-difluoromethoxyphenyl)-2-methylpropyl Ether Based on Evidence Profile


Resistance Management Research: A Non-Ester Pyrethroid with Inverted Halogen Topology

CAS 80843-82-9 presents a bromine substitution topology that is orthogonal to both commercial halfenprox (bromodifluoromethoxy-based) and etofenprox (non-fluorinated). As established by the 200-fold acaricidal potency range observed when perhalomethoxy substituents are varied [1], this compound is an ideal probe for structure-activity relationship (SAR) studies investigating the topographic requirements for sodium channel binding and metabolic resistance in mite populations. Its retention of the difluoromethoxy group while relocating bromine to the phenoxybenzyl ring enables resistance mechanism dissection that cannot be achieved with halfenprox alone.

Metabolic Fate and Environmental Persistence Studies

The absence of a photolabile C-Br bond on the difluoromethoxy carbon differentiates CAS 80843-82-9 from halfenprox in terms of predicted UV stability and hydrolytic degradation pathways [2]. This compound is well-suited for comparative environmental fate studies aiming to quantify how bromine position affects aerobic soil half-life, photodegradation quantum yield, and metabolite profile. Such data are critical for regulatory dossier building and for selecting candidates with favourable environmental persistence profiles.

Comparative Insecticidal Spectrum Profiling Against Sucking and Chewing Pests

The patent exemplification of CAS 80843-82-9 within the broad-spectrum 2-arylpropyl ether class [3] supports its use in comparative bioassay panels against planthoppers, leafhoppers, aphids, and lepidopteran larvae. Procurement for such studies enables the generation of quantitative LC50/LD50 datasets needed to establish whether the bromophenoxy substitution confers selectivity advantages (e.g., preferential activity against hemipteran vs. lepidopteran pests) relative to the phenoxy and halophenoxy analogs disclosed in the same patent.

Formulation Development: Lipophilicity-Driven Delivery System Optimisation

The predicted log P shift of +0.3 to +0.5 units relative to non-brominated analogs [2] has direct implications for emulsifiable concentrate (EC) and microemulsion (ME) formulation design. CAS 80843-82-9's distinct lipophilicity profile makes it a candidate for evaluating adjuvant effects on cuticular penetration and rainfastness, parameters that are known to vary with halogen substitution pattern in pyrethroid ethers [1].

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